molecular formula C10H12BrNO B581023 2-(3-Bromophenyl)-2-methylpropanamide CAS No. 1215206-60-2

2-(3-Bromophenyl)-2-methylpropanamide

Cat. No.: B581023
CAS No.: 1215206-60-2
M. Wt: 242.116
InChI Key: HOVDXJZXYJDZCF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropanamide is a brominated aromatic amide with the molecular formula C₁₀H₁₂BrNO. It is structurally characterized by a 3-bromophenyl group attached to a 2-methylpropanamide backbone. This compound has been synthesized via carbamate-mediated reactions, yielding white crystalline solids with melting points ranging between 130–136°C, depending on substituents and purity . Key spectral data include distinct ^1H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.5–1.7 ppm), as well as IR carbonyl stretches near 1680 cm⁻¹ .

Properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDXJZXYJDZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681767
Record name 2-(3-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-60-2
Record name 2-(3-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method is the bromination of 3-phenylpropanoic acid, followed by conversion to the corresponding amide using reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance reaction efficiency. The subsequent amide formation can be achieved using automated systems to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Phenolic derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . Additionally, the amide group can form hydrogen bonds, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Carboxylic Acid Derivatives

2-(3-Bromophenyl)-2-methylpropanoic acid () replaces the amide with a carboxylic acid group, altering physicochemical properties:

Property This compound 2-(3-Bromophenyl)-2-methylpropanoic acid
Molecular Weight 256.12 g/mol 257.11 g/mol
Melting Point 130–136°C 48–49°C (decomposes)
Solubility Moderate in polar solvents High in alcohols, decomposes in hot water
  • Key Findings : The amide’s higher thermal stability and lower solubility in water compared to the carboxylic acid highlight the role of hydrogen bonding and intermolecular forces .

Nitrile Derivatives

2-(3-Bromophenyl)-2-methylpropanenitrile (CAS 90433-20-8, ) replaces the amide with a nitrile group, reducing polarity:

Property This compound 2-(3-Bromophenyl)-2-methylpropanenitrile
Boiling Point Decomposes before boiling ~200°C (estimated)
Reactivity Stable under standard conditions Susceptible to hydrolysis

Biological Activity

2-(3-Bromophenyl)-2-methylpropanamide, with the CAS number 1215206-60-2, is a compound of interest in medicinal chemistry due to its structural similarities to known pharmacological agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group and an amide functional group, which are critical for its biological activity. The compound can be represented as follows:

Chemical Formula C10H12BrNO\text{Chemical Formula C}_{10}\text{H}_{12}\text{BrN}O

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It shares structural characteristics with brexpiprazole, a drug used in the treatment of schizophrenia and major depressive disorder. The mechanism involves:

  • Receptor Modulation : The compound may act as a negative allosteric modulator for certain receptors, similar to other compounds that influence β-adrenergic receptor activity .
  • Biochemical Pathways : It is suggested that the compound undergoes bioactivation through specific metabolic pathways, potentially leading to the formation of active metabolites that exert pharmacological effects.

Biological Activity and Applications

Research indicates several biological activities associated with this compound:

  • Cytotoxicity : Preliminary studies show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells, demonstrating selective cytotoxicity .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, influencing cytokine production in macrophages.
  • Potential Therapeutic Applications : Due to its receptor modulation properties, there is ongoing research into its potential use in treating central nervous system disorders and as an adjunct therapy for cancer treatment.

Case Studies

  • Cytotoxicity Assessment : In vitro assays conducted on A549 and MDA-MB-231 cells revealed an LC50 (lethal concentration for 50% of cells) of approximately 12 µM, indicating significant cytotoxic potential against these cancer cell lines .
  • Inflammatory Response Modulation : In a study involving LPS-stimulated macrophages, treatment with the compound resulted in decreased production of IL-10 and increased levels of pro-inflammatory cytokines like IL-23, suggesting its role in modulating immune responses.

Data Summary

Biological Activity Cell Line Tested LC50 (µM) Effect Observed
CytotoxicityA549 (Lung Cancer)12Significant cytotoxicity
CytotoxicityMDA-MB-231 (Breast Cancer)12Significant cytotoxicity
Inflammatory Response ModulationMacrophagesNot specifiedIncreased IL-23; decreased IL-10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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